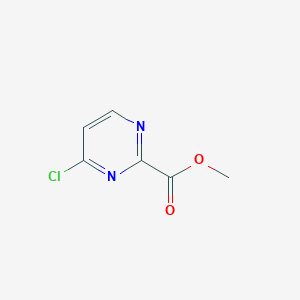

![molecular formula C16H10N4OS B2797801 N-(喹啉-5-基)苯并[c][1,2,5]噻二唑-5-甲酰胺 CAS No. 1206987-77-0](/img/structure/B2797801.png)

N-(喹啉-5-基)苯并[c][1,2,5]噻二唑-5-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

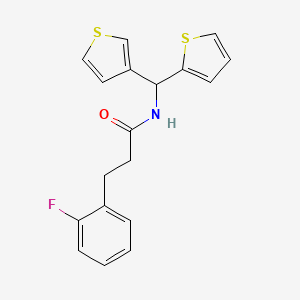

The synthesis of this compound involves the reaction of appropriate starting materials to form the desired structure. For example, one synthetic route involves the Suzuki–Miyaura Pd-catalyzed C–C cross-coupling of 8-iodoquinolin-4(1H)-one and a BTZ bispinacol boronic ester, resulting in the product with high yield and stability .

Molecular Structure Analysis

The molecular structure of N-(quinolin-5-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide consists of a quinoline group attached to a benzo[c][1,2,5]thiadiazole core. The nonplanar geometry of this compound contributes to its unique properties, including aggregated-induced emission (AIE) .

Chemical Reactions Analysis

This compound can participate in various chemical reactions, such as cross-coupling reactions. For instance, the Stille reaction can yield π-spacer–acceptor–π-spacer type compounds, which have interesting optoelectronic properties .

科学研究应用

Superoxide Detection

Quinoline-based compounds have been used to create “turn-on” fluorescent probes for superoxide detection . These probes are selective for superoxide over other reactive oxygen species (ROS) and biothiols . They can detect superoxide even in the presence of other ROS and biothiols . The detection limit of the probe for superoxide was found to be 37 nM with a Stokes shift of 150 nm .

Anticancer Activities

Quinoline-based compounds have shown promising anticancer activities . For instance, one of the compounds, 2-chloro-8-methyl-N-(quinolin-5-yl)quinolin-4-amine, was found to be active with an inhibition concentration value of (IC 50) 29.4 μM . The compound exhibited anticancer activity on HeLa cells that was comparable to the standard drug (Cisplatin) .

Molecular Docking

Molecular docking studies with the predominant PI3K/AKT/mTOR pathway proteins have revealed the lesser binding energy with quinoline-based compounds . This suggests that these compounds could be potential inhibitors for these proteins, which play a crucial role in multiple cancers by regulating apoptosis and cell proliferation .

Selenium-Based Applications

Selenium is a vital micronutrient for maintaining cellular balance and protecting against oxidative stress and DNA damage . Quinoline-based compounds have been used in the development of organoselenium-based sensors . These sensors have shown strong anticancer effects, supporting other reports that selenium has an anti-cancer effect .

ROS Regulation

Reactive oxygen species (ROS) are released inside the human body, and they maintain cell homeostasis and regulate cell metabolism . They have been linked to a variety of human disorders, including haemorrhagic shock, ageing, arthritis, atherosclerosis, central nervous system damage, tumour promotion, AIDS, and gastritis . Quinoline-based compounds can help in the regulation of ROS, thus potentially mitigating these disorders .

Photobase Applications

The polymerizable photobase N-(quinolin-5-yl)methacrylamide (NQMAm) was accessed via a simple acylation of quinolin-5-amine with methacryloyl chloride . This suggests that quinoline-based compounds can be used in the development of photobases, which have various applications in the field of photochemistry .

属性

IUPAC Name |

N-quinolin-5-yl-2,1,3-benzothiadiazole-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H10N4OS/c21-16(10-6-7-14-15(9-10)20-22-19-14)18-13-5-1-4-12-11(13)3-2-8-17-12/h1-9H,(H,18,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUXHONYAUIVVOC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC=N2)C(=C1)NC(=O)C3=CC4=NSN=C4C=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H10N4OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(quinolin-5-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(9H-Fluoren-9-ylmethoxycarbonylamino)-2-[3-(4-fluoro-3-methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2797724.png)

![2-(1H-benzo[d]imidazol-2(3H)-ylidene)-2-(3-chlorobenzo[b]thiophen-2-yl)acetonitrile](/img/no-structure.png)

![N-[3-(9H-carbazol-9-yl)-2-hydroxypropyl]-4-fluoro-N-(2-hydroxyethyl)benzenesulfonamide](/img/structure/B2797730.png)

![4-{4-[(2,6-Dimethylmorpholin-4-yl)methyl]benzoyl}thiomorpholine-3-carbonitrile](/img/structure/B2797731.png)

![Methyl 5-((3aR,4R,6aS)-rel-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanoate](/img/structure/B2797733.png)

![2,6-Dichlorooxazolo[4,5-b]pyridine](/img/structure/B2797738.png)

![1-(4-ethoxyphenyl)-4-[1-(2-methylpropyl)-1H-1,3-benzodiazol-2-yl]pyrrolidin-2-one](/img/structure/B2797741.png)